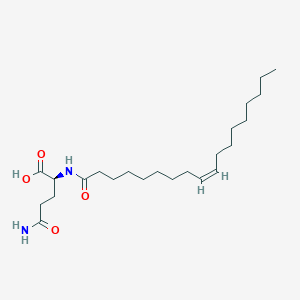

(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt

Vue d'ensemble

Description

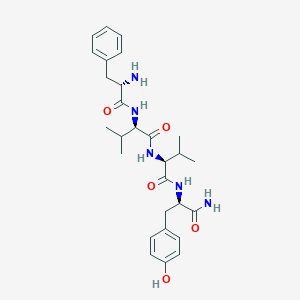

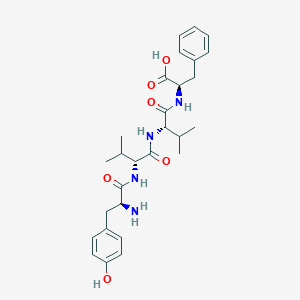

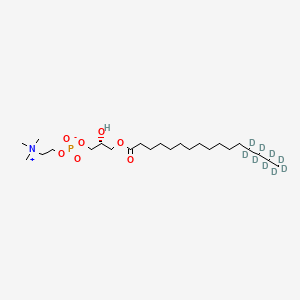

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC est une forme deutérée de 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine. Ce composé est un glycérophospholipide, qui est une classe de lipides qui constituent une composante majeure de toutes les membranes cellulaires. La forme deutérée est souvent utilisée comme étalon interne en spectrométrie de masse en raison de sa stabilité et de sa masse distincte.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC peut être synthétisé par hydrolyse de la phosphatidylcholine par la phospholipase A2 (PLA2). Les conditions de réaction impliquent généralement l'utilisation d'une solution tampon à un pH et une température spécifiques afin d'optimiser l'activité enzymatique .

Méthodes de production industrielle

La production industrielle de 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC implique une hydrolyse enzymatique à grande échelle de la phosphatidylcholine. Le processus est soigneusement contrôlé pour garantir un rendement élevé et une pureté du produit. Le composé est ensuite purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'espèces réactives de l'oxygène (ROS).

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Ce composé peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles forts comme le méthylate de sodium sont souvent utilisés.

Principaux produits

Oxydation : Formation de ROS et d'autres dérivés oxydés.

Réduction : Formes réduites du composé.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de composés similaires.

Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.

Médecine : Enquête sur son potentiel dans les systèmes de délivrance de médicaments et ses effets sur les processus cellulaires.

Industrie : Utilisé dans le développement de systèmes de délivrance de médicaments à base de lipides et d'autres applications biotechnologiques

Mécanisme d'action

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC exerce ses effets par le biais de plusieurs mécanismes :

Applications De Recherche Scientifique

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of similar compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential in drug delivery systems and its effects on cellular processes.

Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications

Mécanisme D'action

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Composés similaires

1-Palmitoyl-2-hydroxy-sn-glycero-3-PC : La forme non deutérée, qui est également une espèce lipidique courante dans les membranes cellulaires.

1-Hexadecanoyl-sn-glycero-3-Phosphatidylcholine : Un autre composé similaire avec de légères différences structurelles

Unicité

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC est unique en raison de sa forme deutérée, ce qui le rend particulièrement utile comme étalon interne en spectrométrie de masse. Sa stabilité et sa masse distincte permettent une quantification précise de composés similaires dans des mélanges complexes .

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-AFDOSBPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.